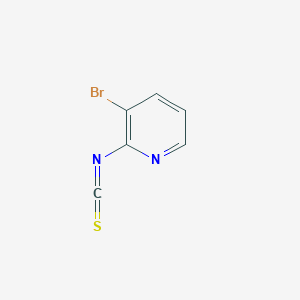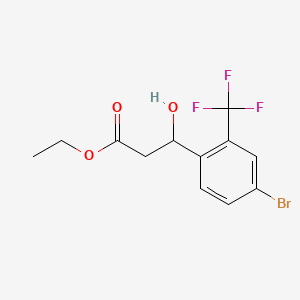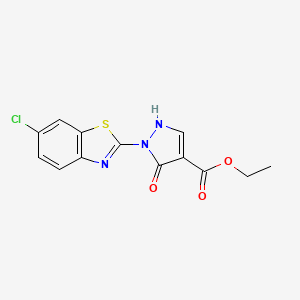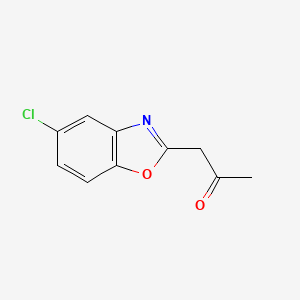
3-Bromopyridin-2-isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopyridin-2-isothiocyanate: is an organic compound that belongs to the class of isothiocyanates. It is derived from 3-bromopyridine, which is an aryl bromide and isomer of bromopyridine. This compound is primarily used as a building block in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromopyridin-2-isothiocyanate typically involves the reaction of 3-bromopyridine with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of 3-bromopyridine with carbon disulfide and a base, followed by treatment with an oxidizing agent to form the isothiocyanate group .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromopyridin-2-isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can react with nucleophiles to form thiourea derivatives.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Catalysts: Catalysts such as palladium and copper can be used to facilitate certain reactions.
Major Products:
Thiourea Derivatives: Formed by the reaction with amines.
Heterocyclic Compounds: Formed through cyclization reactions.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromopyridin-2-isothiocyanate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it valuable for creating complex molecular structures .
Biology: In biological research, isothiocyanates are studied for their antimicrobial and anticancer properties. This compound, in particular, has shown potential in inhibiting the growth of certain cancer cells and bacteria .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anticancer and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable compounds makes it useful in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 3-bromopyridin-2-isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives and other products. The compound can interact with cellular proteins and enzymes, disrupting their function and leading to antimicrobial and anticancer effects. The molecular targets include enzymes involved in cell division and metabolic pathways .
Comparación Con Compuestos Similares
3-Chloropyridine: Another halogenated pyridine with similar reactivity.
2-Bromopyridine: An isomer with different substitution patterns.
Phenyl Isothiocyanate: A structurally similar isothiocyanate with different reactivity and applications.
Uniqueness: 3-Bromopyridin-2-isothiocyanate is unique due to the presence of both the bromine and isothiocyanate groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to form stable thiourea derivatives and heterocyclic compounds makes it valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H3BrN2S |
|---|---|
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
3-bromo-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3BrN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H |
Clave InChI |
YHDCGHCRRTXBLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)N=C=S)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13682159.png)




![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13682191.png)
![N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride](/img/structure/B13682193.png)

![2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13682206.png)
![1-Oxaspiro[5.6]dodecan-4-one](/img/structure/B13682207.png)


